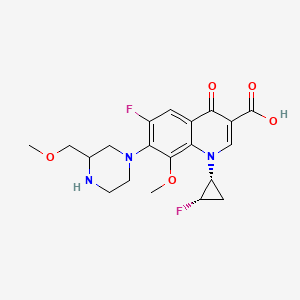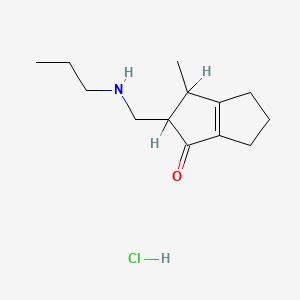
3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pentalenone core with a propylamino substituent. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves multiple steps. One common approach is the condensation of a suitable pentalenone precursor with a propylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Another compound with a similar core structure but different substituents.
2-((Propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone: Lacks the methyl group at the 3-position.
3-Methyl-2-((ethylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride: Similar structure with an ethylamino group instead of a propylamino group.
Uniqueness
3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
88364-08-3 |
|---|---|
分子式 |
C13H22ClNO |
分子量 |
243.77 g/mol |
IUPAC 名称 |
3-methyl-2-(propylaminomethyl)-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-7-14-8-12-9(2)10-5-4-6-11(10)13(12)15;/h9,12,14H,3-8H2,1-2H3;1H |
InChI 键 |
SSNRDVLWGYHCLW-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1C(C2=C(C1=O)CCC2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



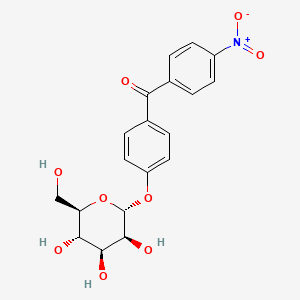
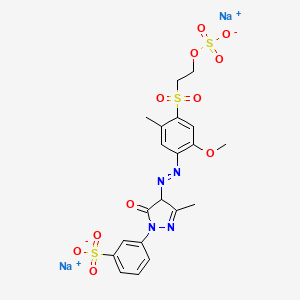
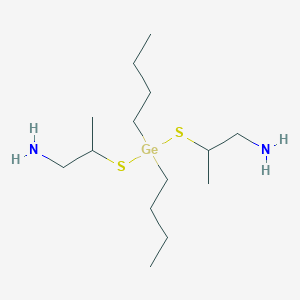
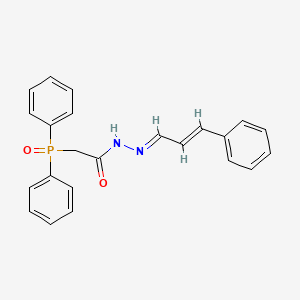
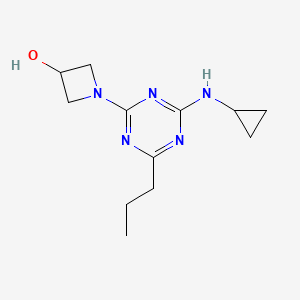
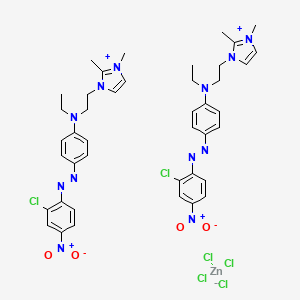

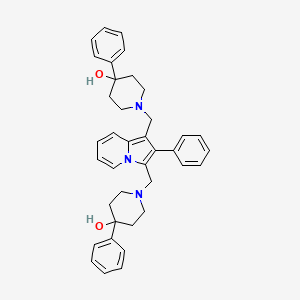
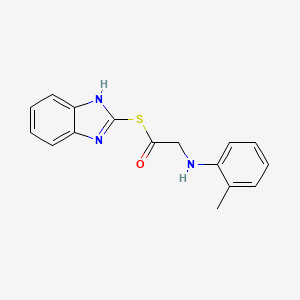

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
